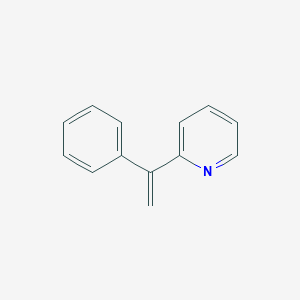

2-(1-Phenylethenyl)pyridine

Beschreibung

Eigenschaften

CAS-Nummer |

15260-65-8 |

|---|---|

Molekularformel |

C13H11N |

Molekulargewicht |

181.23 g/mol |

IUPAC-Name |

2-(1-phenylethenyl)pyridine |

InChI |

InChI=1S/C13H11N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14-13/h2-10H,1H2 |

InChI-Schlüssel |

WLFQFTSISRWCNV-UHFFFAOYSA-N |

SMILES |

C=C(C1=CC=CC=C1)C2=CC=CC=N2 |

Kanonische SMILES |

C=C(C1=CC=CC=C1)C2=CC=CC=N2 |

Andere CAS-Nummern |

15260-65-8 |

Synonyme |

2-(1-Phenylethenyl)pyridine |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 1 Phenylethenyl Pyridine and Its Functionalized Congeners

Classical Approaches for Ethenylpyridine Synthesis

Classical methods for the formation of carbon-carbon double bonds and the construction of the pyridine (B92270) ring itself have been foundational in accessing ethenylpyridines. These strategies often rely on well-established named reactions that have been refined over many decades.

Wittig Reaction Strategies for 1-Phenylethenyl Substitution at Pyridine Ring Positions

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. organic-chemistry.org This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to convert an aldehyde or ketone into an alkene. masterorganicchemistry.com The formation of the ylide is typically achieved by treating a phosphonium (B103445) salt with a strong base. wikipedia.org

A direct and convergent approach to 2-(1-phenylethenyl)pyridine involves the Wittig olefination of a 2-benzoylpyridine (B47108) precursor. In this strategy, the carbon-carbon double bond is formed by the reaction of 2-benzoylpyridine with a methyl-substituted phosphorus ylide. The ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is generated in situ from the corresponding phosphonium salt, methyltriphenylphosphonium (B96628) bromide, by deprotonation with a strong base such as n-butyllithium or potassium tert-butoxide. libretexts.org

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of 2-benzoylpyridine, leading to a betaine (B1666868) intermediate which then collapses to form a four-membered oxaphosphetane ring. wikipedia.org Subsequent decomposition of the oxaphosphetane yields the desired this compound and triphenylphosphine (B44618) oxide as a byproduct. organic-chemistry.org The strong P=O bond formation is the driving force for this final step.

| Phosphonium Salt | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methyltriphenylphosphonium bromide | n-Butyllithium | Tetrahydrofuran (THF) | 0 to rt | 12 | ~75-85 |

| Methyltriphenylphosphonium iodide | Potassium tert-butoxide | Dimethylformamide (DMF) | rt | 8 | ~70-80 |

| Methyltriphenylphosphonium bromide | Sodium hydride | Dimethyl sulfoxide (B87167) (DMSO) | rt to 50 | 16 | ~65-75 |

A related olefination method is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion. wikipedia.org The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.comchem-station.com This reaction typically shows high E-selectivity for the resulting alkene. nrochemistry.com

Condensation and Cyclization Reactions Yielding Substituted Pyridines with Olefinic Moieties

Several classical named reactions allow for the construction of the pyridine ring from acyclic precursors. While not always directly yielding this compound, these methods can be adapted to produce pyridines bearing olefinic substituents by using appropriate starting materials.

One such method is the Chichibabin pyridine synthesis , which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849). wikipedia.orgwikipedia.orgchemistnotes.com To synthesize a pyridine with a 1-phenylethenyl group, a precursor already containing this moiety could theoretically be employed in the condensation. For example, the reaction of an unsaturated ketone bearing the 1-phenylethenyl group with other carbonyl compounds and ammonia could lead to the desired substituted pyridine. However, the yields of the Chichibabin synthesis can be low, and the harsh reaction conditions (high temperature and pressure) may not be compatible with all functional groups. edurev.in

The Guareschi-Thorpe condensation provides another route to substituted pyridines, typically 2-hydroxypyridines (or their 2-pyridone tautomers). drugfuture.comdrugfuture.com This reaction involves the condensation of a cyanoacetamide or an alkyl cyanoacetate (B8463686) with a 1,3-dicarbonyl compound in the presence of a base. rsc.orgnih.gov By choosing a 1,3-dicarbonyl compound that incorporates a phenylethenyl group, it is conceivable to construct the desired pyridine ring system.

The Knoevenagel condensation is a versatile C-C bond-forming reaction between an active methylene (B1212753) compound and an aldehyde or ketone. jst.go.jpnih.gov While primarily used for olefination, it is also a key step in some multicomponent pyridine syntheses, such as the Hantzsch pyridine synthesis. chemtube3d.com By incorporating a styrenyl moiety into one of the starting materials, this methodology could be adapted for the synthesis of functionalized pyridines with the desired olefinic group. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Methods for Olefinic Pyridines

Modern synthetic chemistry has been revolutionized by the development of transition-metal-catalyzed cross-coupling reactions. These methods offer highly efficient and selective ways to form carbon-carbon bonds under relatively mild conditions.

Palladium-Catalyzed Alkenylation via Mizoroki-Heck Reaction on Related Pyridine Derivatives

The Mizoroki-Heck reaction is a powerful tool for the arylation or vinylation of alkenes using aryl or vinyl halides or triflates in the presence of a palladium catalyst and a base. wikipedia.org To synthesize this compound, this reaction can be employed by coupling a suitable halopyridine, such as 2-bromopyridine (B144113), with styrene (B11656) or a styrene derivative.

The catalytic cycle of the Mizoroki-Heck reaction typically involves the oxidative addition of the halopyridine to a Pd(0) species, followed by migratory insertion of the styrene into the Pd-C bond. A subsequent β-hydride elimination regenerates the alkene product and a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base. Research has shown that the Heck reaction of 2-bromopyridine with styrene can proceed in good yields. researchgate.net

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 85 |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMA | 120 | 78 |

| Pd(dba)₂ | P(o-tol)₃ | NaOAc | Acetonitrile | 80 | 92 |

The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and selectivity of the reaction. For instance, the use of bulky phosphine (B1218219) ligands can improve the catalytic activity, while the choice of base is crucial for the regeneration of the active catalyst. sctunisie.org

Emerging Catalytic Routes for Carbon-Carbon Bond Formation Involving Pyridine and Styrenyl Units

Beyond the well-established Mizoroki-Heck reaction, other transition-metal-catalyzed cross-coupling reactions represent emerging and powerful strategies for the synthesis of this compound.

The Suzuki coupling , which involves the reaction of an organoboron compound with an organic halide or triflate, is a versatile C-C bond-forming reaction. To synthesize the target molecule, one could envision the coupling of 2-pyridylboronic acid with a 1-phenylvinyl halide or triflate, or conversely, the reaction of a 2-halopyridine with a 1-phenylvinylboronic acid derivative.

Similarly, the Stille coupling utilizes an organotin reagent as the nucleophilic partner. organic-chemistry.orgwikipedia.org The reaction of a 2-halopyridine with a 1-phenylvinylstannane, or the coupling of a 2-stannylpyridine with a 1-phenylvinyl halide, would provide a direct route to this compound. harvard.eduthermofisher.comlibretexts.org The Stille reaction is known for its tolerance of a wide range of functional groups. libretexts.org

Rhodium-catalyzed reactions are also emerging as powerful tools for C-H activation and functionalization. nih.gov A potential strategy could involve the rhodium-catalyzed C-H activation of pyridine at the 2-position, followed by coupling with a styrene derivative. rsc.orgnih.gov These methods offer the advantage of avoiding the pre-functionalization of the pyridine ring with a halide or organometallic group.

These emerging catalytic methods provide a diverse toolbox for the synthesis of this compound and its analogs, with each method offering its own set of advantages regarding substrate scope, functional group compatibility, and reaction conditions.

Novel and Mechanistically Distinct Synthetic Routes

Recent advancements in synthetic organic chemistry have led to the development of innovative strategies for constructing pyridine frameworks bearing olefinic substituents. These methods often provide advantages over classical approaches in terms of reaction conditions, substrate scope, and mechanistic novelty.

Non-classical cycloaddition reactions offer a powerful tool for the construction of complex heterocyclic systems. A notable strategy involves a [4+2] cycloaddition/1,5-hydrogen shift process to assemble densely substituted pyridine derivatives from nitriles and o-substituted aryl alkynes or 1-methyl-1,3-enynes. researchgate.net This method leverages the distinct affinities of two different alkali metal salts to enable C(sp³)–H bond activation, leading to excellent chemo- and regioselectivities. researchgate.net This approach provides a new pathway for constructing pyridine frameworks from nitriles with sp³-carbon pronucleophiles. researchgate.net

Another innovative approach is the visible-light-enabled biomimetic aza-6π electrocyclization, which provides access to a diverse range of pyridines. organic-chemistry.org This can be followed by a Minisci-type reaction to construct polysubstituted picolinaldehydes with high efficacy and good functional group tolerance under metal- and oxidant-free conditions. organic-chemistry.org Additionally, a DBU-promoted metal-free reaction of 2-allyl-2H-azirines affords 1-azatrienes that undergo in situ electrocyclization to form pyridines in very good yields. organic-chemistry.org

A sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift allows for the rapid one-pot synthesis of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org

| Reaction Type | Key Features | Reactants | Products | Ref. |

| [4+2] Cycloaddition/1,5-H Shift | C(sp³)–H bond activation, high chemo- and regioselectivity | Nitriles, o-substituted aryl alkynes/1-methyl-1,3-enynes | Densely substituted pyridines | researchgate.net |

| Aza-6π Electrocyclization | Visible-light enabled, metal- and oxidant-free | Not specified | Diverse pyridines | organic-chemistry.org |

| Electrocyclization of 1-Azatrienes | DBU-promoted, metal-free | 2-Allyl-2H-azirines | Substituted pyridines | organic-chemistry.org |

| Multicomponent Reaction | One-pot, five-step sequence | Aldehydes, phosphorus ylides, propargyl azide | Polysubstituted pyridines | organic-chemistry.org |

Intramolecular cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems, including those containing a pyridine ring. A powerful strategy for creating multicyclic pyridines and quinolines is through a rhodium-catalyzed intramolecular C-H bond functionalization process. nih.gov This method demonstrates good scope for various alkyl substituents on the pyridine ring and the tethered alkene group. nih.gov Notably, starting materials that can undergo olefin isomerization to form terminal 1,1-disubstituted alkenes are also effective substrates. nih.gov

Radical cyclization offers another effective route. For instance, pyridyl radicals, generated via photoredox catalysis, can participate in intramolecular cyclization with olefins. nih.gov This method has been shown to be effective for the synthesis of alkylated pyridines. nih.gov A free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using the (TMS)₃SiH/AIBN system has been developed to synthesize a wide range of derivatives with a new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton in good yields. beilstein-journals.org

Anodic olefin coupling reactions have also been explored for the synthesis of substituted pyrrolidine (B122466) and piperidine (B6355638) rings through the formation of new carbon-nitrogen bonds. nih.gov The success of these cyclizations is influenced by factors such as the use of a less-polar radical cation and more basic reaction conditions. nih.gov

| Cyclization Strategy | Catalyst/Reagent | Key Features | Starting Materials | Products | Ref. |

| C-H Bond Functionalization | Rhodium | Good scope for alkyl substituents | Pyridines with tethered alkenes | Multicyclic pyridines and quinolines | nih.gov |

| Radical Cyclization | Photoredox Catalyst | Forms pyridyl radicals for cyclization | Pyridyl halides and olefins | Alkylated pyridines | nih.gov |

| Free-Radical Cyclization | (TMS)₃SiH/AIBN | Synthesis of novel fused systems | o-bromophenyl-substituted pyrrolylpyridinium salts | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines | beilstein-journals.org |

| Anodic Olefin Coupling | Anodic Oxidation | Forms C-N bonds | Tosylamines with olefinic tethers | Substituted pyrrolidines and piperidines | nih.gov |

One-pot multicomponent reactions (MCRs) have gained significant attention due to their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. ymerdigital.combohrium.com These reactions are particularly valuable for the synthesis of pyridine derivatives. ymerdigital.combohrium.com

A common and versatile MCR is the Hantzsch pyridine synthesis, which involves a pseudo-four-component reaction of a 1,3-dicarbonyl compound (2 equivalents), an aldehyde, and an ammonia source to form 1,4-dihydropyridines, which are subsequently oxidized to pyridines. ymerdigital.com Modifications of the classical Bohlmann-Rahtz reaction have led to a one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone without an additional acid catalyst, affording polysubstituted pyridines with total regiochemical control. core.ac.uk

Metal-free MCRs have also been developed. For instance, a one-pot sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift has been reported for the efficient synthesis of substituted pyridines from an aldehyde, a phosphorus ylide, and propargyl azide. ymerdigital.com Another approach utilizes the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of NaOH to produce a series of functionalized pyridines. nih.gov

| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Key Features | Products | Ref. |

| Hantzsch Pyridine Synthesis | 1,3-Dicarbonyl, Aldehyde, Ammonia source | Various | Pseudo-four-component reaction | 1,4-Dihydropyridines, then Pyridines | ymerdigital.com |

| Modified Bohlmann-Rahtz | 1,3-Dicarbonyl, Ammonia, Alkynone | None (acid-free) | Three-component, regioselective | Polysubstituted pyridines | core.ac.uk |

| Metal-Free MCR | Aldehyde, Phosphorus ylide, Propargyl azide | Not specified | Five-step one-pot sequence | Substituted pyridines | ymerdigital.com |

| Base-Promoted MCR | 1,3-Dicarbonyl, Aldehyde, Malononitrile, Alcohol | NaOH | Mild conditions, good yields | Functionalized pyridines | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 2 1 Phenylethenyl Pyridine

Reactions Involving the Pyridine (B92270) Nitrogen and Ring System

The presence of the nitrogen atom and the aromatic π-system in the pyridine ring are central to the reactivity of 2-(1-phenylethenyl)pyridine. These features allow for reactions such as N-oxidation, participation in cycloadditions, and targeted functionalization of the ring's C-H bonds.

N-Oxidation and Subsequent Intramolecular Rearrangements

The nitrogen atom of the pyridine ring can be readily oxidized to form an N-oxide. This transformation significantly alters the electronic properties of the molecule, activating the pyridine ring for further reactions. While literature specifically detailing the N-oxidation of this compound is not abundant, the general reactivity of 2-alkylpyridine N-oxides provides a well-established precedent.

Upon formation, 2-alkylpyridine N-oxides can undergo intramolecular rearrangements, particularly when treated with reagents like acetic anhydride. This reaction typically involves acylation of the N-oxide oxygen, followed by the removal of a proton from the alkyl side chain. The resulting intermediate can then undergo a nist.govnist.gov-sigmatropic rearrangement, which proceeds through a six-membered transition state, to yield a rearranged product. chemtube3d.com This pathway highlights a method for functionalizing the substituent at the 2-position, driven by the initial N-oxidation step.

Cycloaddition Reactions with Dienophiles and Heterodienophiles

The pyridine ring is an electron-deficient heterocycle, which generally makes it a poor diene in normal electron-demand Diels-Alder reactions. acsgcipr.org Consequently, cycloadditions involving pyridines are often challenging to achieve in high yields under thermal conditions. acsgcipr.org However, the reactivity can be significantly enhanced. Inverse-electron-demand Diels-Alder reactions, where the pyridine acts as an electron-poor diene reacting with an electron-rich dienophile, are more successful. acsgcipr.org

Furthermore, the reactivity of vinyl-substituted pyridines, such as this compound, can be promoted by using Lewis acids. Complexation of a Lewis acid to the pyridine nitrogen increases the electron-withdrawing nature of the ring, thereby activating the vinyl group as a dienophile for [4+2] cycloaddition reactions. While studies have shown that some vinylpyridines can successfully participate as dienophiles under these conditions, sterically hindered derivatives like 2-isopropenylpyridine (B1346815) have been found to be unreactive, which may have implications for the similarly substituted this compound.

| Dienophile | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 2-Vinylpyridine (B74390) | Isoprene | BF₃·OEt₂ | 71 | Not Reported |

| 2-Vinylpyridine | Cyclopentadiene | BF₃·OEt₂ | 97 | 4:1 |

| 2-Isopropenylpyridine | Isoprene | BF₃·OEt₂ | No Reaction | - |

Direct C-H Functionalization of the Pyridine Nucleus Guided by Olefinic Substituents

Direct C-H functionalization is a powerful strategy for modifying heterocyclic compounds, though it remains challenging for electron-deficient systems like pyridine. lookchem.com The inherent electronic properties of the pyridine ring typically direct functionalization to the C-2 or C-4 positions. However, directing groups can be employed to achieve selectivity at other positions.

While specific studies on the olefin-guided C-H functionalization of this compound are limited, palladium-catalyzed methods have been developed for the C-2 selective olefination of pyridines. lookchem.com This type of reaction demonstrates that the pyridine nucleus can be directly coupled with various olefins, including styrenes and acrylates, suggesting a pathway for modifying the pyridine ring itself, although this is not strictly "guided" by the existing olefinic substituent in the traditional sense of ortho-metalation. The development of methods where the phenylethenyl group actively directs C-H activation to a specific site on the pyridine ring remains an area of interest.

Exploration of Reaction Intermediates and Transition States

Understanding the transient species and energy profiles of a reaction is fundamental to elucidating its mechanism. For this compound and its analogues, mass spectrometry and isotopic labeling have provided valuable insights into reaction pathways and intermediates.

Kinetic Analysis of Reaction Pathways

Kinetic studies offer quantitative data on reaction rates and activation energies, which are crucial for describing reaction mechanisms. The fragmentation of ionized this compound and its ortho-substituted derivatives in the gas phase has been investigated using mass spectrometry. nist.govcore.ac.uk These studies focus on the loss of a substituent from the phenyl ring, which proceeds via an intramolecular aromatic substitution to form a stable cyclic fragment ion. core.ac.uk

By analyzing the kinetic energy released during this fragmentation, researchers can probe the characteristics of the reaction's transition state. core.ac.uk For the series of ortho-substituted 1-phenyl-1-(2-pyridyl)ethylenes, it was observed that the activation energy for the process varies only slightly with the bond dissociation energy of the cleaved C-X bond. This suggests that the nature of the leaving group has a minimal impact on the energy barrier of this specific intramolecular reaction, providing insight into the structure and energy of the transition state. core.ac.uk

| Reactant Ion | Leaving Group (X) | Product Ion | Appearance Energy (eV) |

|---|---|---|---|

| C₁₃H₁₁N⁺ | H | C₁₃H₁₀N⁺ | 9.5 |

Data derived from studies on the fragmentation of the molecular ion in a mass spectrometer. nist.gov

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is an indispensable tool for tracing the path of atoms through a chemical reaction, thereby clarifying the reaction mechanism. thieme-connect.deslideshare.net While direct isotopic labeling studies on this compound are not prominently documented, research on the closely related compound, 2-phenylpyridine, demonstrates a powerful strategy for nitrogen isotope exchange. chemrxiv.org

This method utilizes a Zincke activation strategy to replace the ¹⁴N atom of the pyridine ring with a ¹⁵N isotope from [¹⁵N]NH₄Cl. chemrxiv.org The reaction proceeds by forming an N-Tf-Zincke imine intermediate. This intermediate then reacts with in-situ-generated [¹⁵N]NH₃, leading to the incorporation of the heavy nitrogen isotope into the pyridine ring upon subsequent cyclization. This innovative approach allows for high levels of isotopic enrichment and can be applied to a wide range of pyridine derivatives, showcasing a viable method for mechanistic studies that require tracking the pyridine nitrogen. chemrxiv.org

| Substrate | ¹⁵N Source | Method | Yield (%) | ¹⁵N Isotopic Enrichment (%) |

|---|---|---|---|---|

| 2-Phenylpyridine | [¹⁵N]NH₄Cl | One-pot Zincke Activation | 99 | 68 |

| 2-Phenylpyridine | [¹⁵N]NH₄Cl | Isolated Imine Intermediate | 64 (combined) | 97 |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the structural determination of 2-(1-Phenylethenyl)pyridine, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H and ¹³C NMR spectra provide the foundational data for assigning the structure of this compound. While specific experimental data for this compound is not widely published, a theoretical analysis based on known chemical shift values for similar structures, such as styrylpyridines and phenylethenyl derivatives, allows for a reliable prediction of its spectral characteristics. mdpi.comnih.gov

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring, the phenyl ring, and the vinylic protons. The pyridine protons typically appear in the downfield region (δ 7.0-8.7 ppm), with the proton at the C6 position being the most deshielded due to its proximity to the nitrogen atom. The phenyl protons would resonate in the aromatic region (δ 7.2-7.6 ppm). The two geminal protons of the ethenyl group (=CH₂) are diastereotopic and would appear as two distinct singlets or narrow doublets in the δ 5.0-6.0 ppm range.

The ¹³C NMR spectrum would complement the proton data. The carbon atoms of the pyridine ring would appear between δ 120-150 ppm, with the C2 and C6 carbons showing the largest downfield shifts. The phenyl carbons would also resonate in the aromatic region (δ 125-140 ppm). The sp² carbons of the ethenyl bridge would have characteristic shifts, with the quaternary carbon attached to the rings appearing further downfield than the terminal =CH₂ carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Vinylic | =CH₂ (geminal, Ha) | ~5.5 - 6.0 | ~115 - 125 |

| Vinylic | =CH₂ (geminal, Hb) | ~5.0 - 5.5 | |

| Vinylic | C(1) | - | ~140 - 150 |

| Pyridine | H-3 | ~7.1 - 7.3 | ~121 - 123 |

| Pyridine | H-4 | ~7.6 - 7.8 | ~136 - 138 |

| Pyridine | H-5 | ~7.0 - 7.2 | ~120 - 122 |

| Pyridine | H-6 | ~8.5 - 8.7 | ~149 - 151 |

| Pyridine | C-2 | - | ~155 - 158 |

| Phenyl | H-ortho | ~7.4 - 7.6 | ~128 - 130 |

| Phenyl | H-meta | ~7.2 - 7.4 | ~128 - 129 |

| Phenyl | H-para | ~7.2 - 7.4 | ~127 - 128 |

| Phenyl | C-ipso | - | ~138 - 140 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key correlations would be observed between the adjacent protons on the pyridine ring (H-3/H-4, H-4/H-5, H-5/H-6) and on the phenyl ring (ortho-H/meta-H, meta-H/para-H). The absence of COSY cross-peaks to the vinylic protons would confirm their geminal, non-coupled nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the pyridine proton signals to the pyridine carbon signals and the vinylic proton signals to the terminal vinylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the different fragments of the molecule. Key HMBC correlations would include:

The vinylic protons to the C2 of the pyridine ring and the ipso-carbon of the phenyl ring, confirming the attachment of the ethenyl group to both rings.

The H-3 proton of the pyridine ring to the C2 and C4 carbons.

The H-6 proton of the pyridine ring to the C2 and C5 carbons.

Together, these 2D NMR experiments provide an irrefutable map of the molecular structure of this compound.

When this compound acts as a ligand in metal complexes, NMR spectroscopy is a powerful tool to study the coordination and any dynamic processes. nih.gov Upon coordination of the pyridine nitrogen to a metal center, significant changes in the chemical shifts of the pyridine protons, particularly H-6 and H-3, are observed, typically shifting downfield due to the electron-withdrawing effect of the metal. nih.gov The magnitude of this shift can provide information about the strength of the metal-ligand bond. Furthermore, variable-temperature NMR studies can reveal information about dynamic processes such as ligand exchange or restricted rotation around the C-C bond connecting the pyridine and ethenyl groups. aip.orgresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic fingerprint and information about the functional groups present. wikipedia.org

The IR and Raman spectra of this compound are expected to exhibit characteristic bands for the pyridine ring, the phenyl ring, and the carbon-carbon double bond. Theoretical calculations and data from similar styrylpyridine compounds suggest the following assignments. mdpi.comresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| C-H stretch (aromatic) | Pyridine, Phenyl | 3000 - 3100 | IR, Raman |

| C=C stretch (vinylic) | -C=CH₂ | ~1630 - 1650 | IR, Raman |

| C=C/C=N stretch (ring) | Pyridine | ~1580 - 1610 | IR, Raman |

| C=C stretch (ring) | Phenyl | ~1450 - 1600 | IR, Raman |

| C-H out-of-plane bend | Aromatic, Vinylic | ~690 - 900 | IR |

The C=C stretching vibration of the ethenyl group and the various ring stretching modes of the pyridine and phenyl groups are particularly useful for identification. scribd.com

This compound can exist in different conformations due to rotation around the single bonds connecting the ethenyl bridge to the pyridine and phenyl rings. nih.gov These rotational isomers, or conformers, may have distinct vibrational spectra. Theoretical studies on related styrylpyridines suggest that different conformers (e.g., where the pyridine nitrogen is syn or anti with respect to the vinyl group) can have slightly different energies and therefore exist in equilibrium. researchgate.netpsu.edu

Vibrational spectroscopy can be used to study this conformational equilibrium. For example, changes in the relative intensities of certain IR or Raman bands with temperature or solvent polarity can indicate a shift in the conformational preference. psu.edu While often subtle, these spectroscopic signatures can provide valuable insight into the molecule's flexibility and the energetic landscape of its different spatial arrangements.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are dominated by the π-conjugated system formed by the interplay of the pyridine and phenyl rings through the ethenyl linker. This structure gives rise to distinct absorption and emission characteristics.

The UV-Visible absorption spectrum of molecules like this compound is characterized by electronic transitions within the π-system. The primary absorptions are typically due to π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. ubbcluj.rouomustansiriyah.edu.iq In some cases, n → π* transitions, involving the non-bonding electrons of the nitrogen atom in the pyridine ring, can also be observed, though they are often weaker. ubbcluj.ro

The extended conjugation between the phenyl and pyridine rings through the C=C double bond significantly influences the absorption spectrum. This conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual chromophores (styrene and pyridine). uomustansiriyah.edu.iq

In related systems, such as pyridyl-fluorene derivatives, the HOMO is often distributed across the pyridine, the ethynyl (B1212043) linker, and the aromatic rings, while the LUMO is localized on the acceptor moieties. chemmethod.com The absorption bands for similar pyridine-based ligands are often assigned to intraligand (IL) π→π* transitions. nih.gov For instance, studies on platinum(II) complexes with related ligands show strong absorption bands between 300–365 nm, attributed to these π→π* transitions. nih.gov Porphyrins bearing phenylethynyl substituents also exhibit intense absorption in the Soret band region, a characteristic feature of these highly conjugated systems. nih.gov

Table 1: Typical Electronic Transitions in Pyridine-Olefinic Systems

| Transition Type | Typical Wavelength Range (nm) | Involved Orbitals | Description |

|---|---|---|---|

| π → π* | 300 - 400 | HOMO → LUMO | Strong absorption arising from the promotion of an electron within the conjugated π-system. chemmethod.comnih.gov |

Pyridine-olefinic systems, including this compound and its derivatives, often exhibit fluorescence, a form of photoluminescence where light is emitted from a singlet excited state. Upon absorption of a photon and promotion to an excited state, the molecule can relax radiatively by emitting a photon.

The emission properties are highly sensitive to the molecular environment. For example, many organic fluorophores show intense emission in dilute solutions but experience quenching at higher concentrations or in the solid state, a phenomenon known as aggregation-caused quenching (ACQ). researchgate.netacs.org However, the structural design of pyridine-olefinic systems can lead to the opposite and more desirable effect.

The photoluminescence of related compounds can be influenced by solvent polarity. A strong solvatochromic shift, where the emission wavelength changes with solvent polarity, is often observed, indicating a more polar excited state compared to the ground state. acs.org In some thieno[2,3-b]pyridine (B153569) derivatives, emission maxima are found in the yellow-green region (490–510 nm), with the intensity and position being highly dependent on the solvent's properties. colab.ws Furthermore, europium(III) complexes using 2-(phenylethynyl)-1,10-phenanthroline as a ligand exhibit bright red luminescence, where the organic ligand acts as an "antenna" to sensitize the metal's emission. mdpi.com The free phenylethynyl-phenanthroline ligand itself shows emission around 400-420 nm. mdpi.com

A significant photophysical phenomenon observed in many derivatives of this compound is Aggregation-Induced Emission (AIE). mdpi.com AIE is characterized by weak or no fluorescence when the molecules are dissolved in a good solvent but strong luminescence when they aggregate in a poor solvent or in the solid state. acs.orgbeilstein-journals.org This behavior is the opposite of the common ACQ effect. rsc.org

The mechanism behind AIE is widely accepted to be the restriction of intramolecular motions (RIM). acs.orgmdpi.com In a dilute solution, the phenyl and pyridyl rings of the molecule can undergo rotational and vibrational motions, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. acs.org When the molecules aggregate, these intramolecular motions are physically hindered, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, thereby "turning on" the fluorescence. acs.orgmdpi.com

Studies on positional isomers of pyridine-based AIE luminogens have demonstrated this effect clearly. In THF/water mixtures, as the water fraction (a poor solvent) increases, the molecules aggregate, leading to a dramatic enhancement in fluorescence intensity. mdpi.com

Table 2: Aggregation-Induced Emission (AIE) Data for Pyridine-Olefinic Derivatives

| Compound System | Solvent System | Observation | Finding |

|---|---|---|---|

| Pyridineacetonitrile Derivatives | THF/Water | Fluorescence intensity increases significantly as water fraction (fw) rises to 95%. mdpi.com | Quantum yields (Φf,s) increase to 0.25–0.34 in the aggregated state, confirming typical AIE behavior. mdpi.com |

| Thieno[2,3-b]pyridines with phenylethenyl moiety | DMF/Water | Significant fluorescence enhancement observed in mixtures with high water content. researchgate.net | The AIE effect is attributed to the restriction of intramolecular rotation (RIR) within the aggregates. researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. libretexts.org For this compound (C₁₃H₁₁N, molecular weight ≈ 181.24 g/mol ), electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of approximately 181. tutorchase.com This peak corresponds to the intact molecule having lost one electron.

The fragmentation pattern provides a fingerprint of the molecule's structure. Due to the energy imparted during ionization, the molecular ion can break into smaller, charged fragments. libretexts.orglibretexts.org The most abundant fragment gives rise to the "base peak" in the spectrum.

For this compound, predictable fragmentation pathways include:

Cleavage of the vinyl bond: This could lead to fragments corresponding to the phenyl or pyridyl moieties.

Loss of small neutral molecules: Fragmentation of the pyridine ring might involve the loss of HCN (27 u).

Fragmentation of the phenyl ring: This can lead to a series of characteristic ions (e.g., m/z 77 for C₆H₅⁺).

Analysis of related, more complex heterocyclic compounds like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) shows characteristic losses of radicals like CH₃˙ and neutral molecules like NH₃, confirming that fragmentation occurs at specific, predictable points in the molecule. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 181 | [C₁₃H₁₁N]⁺˙ | C₁₃H₁₁N | Molecular Ion (Parent Peak) |

| 180 | [C₁₃H₁₀N]⁺ | C₁₃H₁₀N | Loss of a hydrogen radical ([M-H]⁺) |

| 154 | [C₁₂H₁₀]⁺˙ | C₁₂H₁₀ | Loss of HCN from the pyridine ring |

| 104 | [C₈H₈]⁺˙ | C₈H₈ | Styrene (B11656) radical cation from cleavage |

| 78 | [C₆H₅N]⁺˙ | C₆H₅N | Pyridine radical cation from cleavage |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. pages.dev It provides accurate data on bond lengths, bond angles, and dihedral angles, which define the molecule's conformation and packing in the crystal lattice.

While the specific crystal structure of this compound is not detailed in the provided sources, extensive crystallographic data exists for closely related compounds and metal complexes incorporating this or similar ligands. researchgate.netmdpi.comrsc.org This data provides insight into the expected molecular geometry.

In metal complexes, the pyridine nitrogen acts as a coordination site. For example, in silver(I) and iodine(I) complexes with sterically similar pyridines, the Ag–N and I–N bond lengths are found to be around 2.15 Å and 2.27 Å, respectively. rsc.org The coordination geometry, such as the N–Ag–N angle, is often linear or slightly distorted. rsc.org

The structure of the ligand itself is of great interest. The planarity of the molecule is determined by the dihedral angles between the phenyl and pyridine rings. In many cases, these rings are not perfectly co-planar due to steric hindrance, which can influence the electronic conjugation and photophysical properties. rsc.org For instance, in one complex, the angle between the planes of two coordinated pyridyl rings was found to be 32.4°. rsc.org In related imidazo[1,2-a]pyridine (B132010) systems, the dihedral angle between the fused ring system and an attached phenyl ring can range from 9° to over 60°, depending on the substitution pattern. doaj.orgiucr.org

Table 4: Representative Bond Parameters from Related Crystal Structures

| Parameter | Bond/Angle | Typical Value | Source Context |

|---|---|---|---|

| Bond Length | Ag–N (Pyridine) | 2.151(2) - 2.162(2) Å | Silver(I) complex with 2-(diphenylmethyl)pyridine. rsc.org |

| Bond Length | I–N (Pyridine) | 2.273(3) Å | Iodine(I) complex with 2-(diphenylmethyl)pyridine. rsc.org |

| Bond Length | N–C (in pyridine ring) | ~1.34 Å | Cu(I) complex with a phenylethynyl-bipyridine ligand. mdpi.com |

| Bond Angle | N–Ag–N | 180° / 173.04(7)° | Linear and distorted linear geometries in silver(I) complexes. rsc.org |

This structural information is crucial for understanding intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the crystal packing and ultimately influence the solid-state properties of the material. mdpi.comiucr.org

Supramolecular Interactions and Crystal Packing

Detailed investigations into related heterocyclic systems highlight several key supramolecular synthons. For instance, in the crystal structure of N-(tert-butyl)-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine, the packing is dominated by H···H (54%) and C···H/H···C (35.6%) contacts, with molecules forming chains through N—H···N hydrogen bonds. iucr.org The phenyl ring in this compound is inclined to the plane of the imidazo[1,2-a]pyridine unit by 18.2 (1)°. iucr.org Such dihedral angles between aromatic planes are a common feature, influencing the efficiency of π-π stacking.

Furthermore, studies on thieno[2,3-b]pyridine derivatives containing a phenylethenyl group have identified significant π–π interactions between phenyl rings, with centroid-to-centroid distances of approximately 3.7484 (10) Å, alongside weak C—H⋯π interactions. iucr.org In other complex systems, C-H···π interactions are crucial, contributing to the formation of layered structures. iucr.org For example, in some cocrystals, these interactions work in concert with stronger halogen bonds to direct the assembly into well-defined one-dimensional columnar or three-dimensional network structures. nih.gov

The following table summarizes typical intermolecular interactions observed in compounds structurally related to this compound, providing a predictive framework for its own supramolecular chemistry.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| C-H···N | C-H (aromatic/aliphatic) | N (pyridine) | 2.4 - 2.7 | nsf.gov |

| C-H···π | C-H (aromatic/aliphatic) | π-system (phenyl/pyridine) | 2.7 - 2.9 (H···centroid) | iucr.orgiucr.orgiucr.org |

| π-π Stacking | Phenyl ring | Pyridine/Phenyl ring | 3.4 - 3.8 (centroid-centroid) | iucr.orgiucr.org |

| H···H | H | H | - | iucr.org |

| C···H/H···C | C | H | - | iucr.org |

These interactions collectively contribute to a densely packed and stable crystal structure. The specific arrangement, whether it be herringbone, layered, or a more complex network, will depend on the subtle balance of these forces, as well as the steric demands of the molecule. Hirshfeld surface analysis, a computational tool used in many of the cited studies, would be invaluable in quantitatively dissecting the contributions of these different interactions to the crystal packing of this compound. iucr.orgiucr.orgiucr.orgiucr.org

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens to examine the fundamental electronic characteristics and predict the chemical behavior of 2-(1-phenylethenyl)pyridine.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives and complexes containing the 2-(phenylethynyl)pyridine moiety, which is structurally related to this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to achieve optimized structures. mdpi.commdpi.com The absence of imaginary frequencies in these calculations confirms that the obtained geometries correspond to energy minima on the potential energy surface. mdpi.commdpi.com

The planarity of the molecule is a key feature. In related structures, like 2-(pyridyl)pyrroles, a strong π,π-conjugation exists between the pyridine (B92270) and the adjacent ring system. researchgate.net However, the introduction of bulky groups can lead to a larger dihedral angle between the heterocyclic ring and the exocyclic double bond, which can weaken this p-π conjugation. researchgate.net For instance, in some substituted pyridines, the pyrrole (B145914) and pyridine rings can be nearly perpendicular to each other. niscair.res.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Optoelectronic Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netlibretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant parameter that influences the molecule's stability and optical properties. mdpi.comresearchgate.net

A smaller HOMO-LUMO gap generally enhances the possibility of electron excitation, which is directly related to the molecule's optical characteristics. mdpi.com For a heteroleptic Cu(I) complex containing a 6,6′-bis(phenylethynyl)-2,2′-bipyridine ligand, a derivative of this compound, the HOMO was found to be at -7.1906 eV and the LUMO at -4.399 eV, resulting in an energy gap of 2.7911 eV. mdpi.com In other related systems, the HOMO and LUMO can be distributed over different parts of the molecule. For example, in some azulene-pyridine fused heteroaromatics, the HOMO electron density is localized on odd-numbered positions and nitrogen atoms, while the LUMO density is on even-numbered positions and specific carbon atoms. mit.edu

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| Heteroleptic Cu(I) complex with 6,6′-bis(phenylethynyl)-2,2′-bipyridine | -7.1906 | -4.399 | 2.7911 | DFT/B3LYP/6-311++G(d,p) |

| Azulene-Pyridine Fused Heteroaromatic (Az-Py-1) | -5.29 | -2.71 | 2.58 | DFT |

| Clevudine | - | - | 4.1653 | DFT/B3LYP/6-311G++(d,p) |

| Telbivudine | - | - | 6.6865 | DFT/B3LYP/6-311G++(d,p) |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. uni-muenchen.de

In MEP maps, red, orange, and yellow regions indicate areas of high negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions highlight areas of positive potential, indicating sites for nucleophilic attack. mdpi.com For a heteroleptic complex containing a phenylethynyl-substituted bipyridine ligand, the yellow regions of the MEP were predominantly found over the phenyl ring and the phenylethynyl bond, suggesting a strong negative charge in these areas. mdpi.com The blue regions were associated with other parts of the complex, indicating areas of positive charge. mdpi.com In substituted pyridines, negative MEP regions are often found near the pyridine nitrogen atom, suggesting it is a primary binding site. niscair.res.in

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and validating the spectroscopic properties of molecules, providing insights that aid in the interpretation of experimental data.

Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for predicting NMR chemical shifts. beilstein-journals.orgresearchgate.net This method, often employed with DFT, can provide valuable information for structural elucidation. ruc.dk For instance, the ¹H and ¹³C NMR chemical shifts of various organic molecules have been successfully calculated using the GIAO method at different levels of theory, such as B3LYP/6-311++G(d,p). ruc.dk

For a related compound, 2-(2-phenylethynyl)pyridine, the experimental ¹H NMR spectrum in CDCl₃ shows characteristic signals for the pyridine and phenyl protons. Computational predictions can help in assigning these signals and understanding the electronic environment of each proton. For example, in a Cu(I) complex with a phenylethynyl-bipyridine ligand, the pyridyl protons resonate at high chemical shifts (8.60–8.17 ppm) in the ¹H-NMR spectrum. mdpi.com

| Proton Type | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| Pyridine H6 | 8.71 | d | 4.8 Hz |

| Pyridine H4 | 7.89 | td | 7.8, 1.8 Hz |

| Pyridine H5 | 7.49 | d | 7.8 Hz |

| Phenyl Group | 7.32–7.45 | m | - |

Simulation of UV-Vis Absorption and Emission Spectra

Time-dependent DFT (TD-DFT) is a powerful method for simulating UV-Vis absorption and emission spectra, providing insights into the electronic transitions of a molecule. mdpi.com These calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength of electronic transitions. researchgate.net

For pyridine itself, the UV-Vis spectrum shows absorption maxima at 202 nm and 254 nm. sielc.com The introduction of a phenylethenyl group is expected to cause a red-shift in the absorption maxima due to the extended π-conjugation. msu.edu In related systems, such as thieno[2,3-b]pyridines bearing a phenylethenyl moiety, absorption bands are observed in the range of 244-346 nm, corresponding to π–π* transitions. researchgate.net The emission spectra of such compounds can also be studied, with some exhibiting fluorescence in the blue region of the visible spectrum. mdpi.com For a heteroleptic Cu(I) complex with a phenylethynyl-bipyridine ligand, the emission maximum was observed at 446 nm in solution. mdpi.com

| Compound/System | Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Transition |

|---|---|---|---|---|

| 2-Amino-5-bromobenzoic acid | Ethanol | 249 | 217, 257, 346 | π → π |

| 2-Amino-5-bromobenzoic acid | Water | - | 210, 250, 324 | π → π |

| Thieno[2,3-b]pyridines with phenylethenyl moiety | Various | - | 244-277, 297-346 | π → π* |

Reaction Mechanism Prediction and Validation through Computational Studies

Computational studies are pivotal in predicting the most plausible reaction mechanisms for chemical transformations involving this compound. Density Functional Theory (DFT) is a particularly powerful method for investigating the potential energy surface of a reaction, allowing for the identification of intermediates, transition states, and the calculation of associated energy barriers. diva-portal.orgresearchgate.net This information is crucial for understanding reaction kinetics and selectivity.

The cornerstone of reaction mechanism prediction is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. faccts.de The energy difference between the reactants and the transition state is the activation energy or energy barrier, a critical factor that governs the reaction rate. diva-portal.org

Computational methods, such as DFT, are employed to locate these transient structures. For reactions involving related pyridine compounds, calculations have successfully elucidated complex pathways. For instance, in the palladium-catalyzed synthesis of pyridine-fused siloles from a related precursor, 3-(1,1,2,2,2,-pentamethyldisilanyl)-2-(phenylethynyl)pyridine, DFT calculations at the B3LYP/6-311G(d) level of theory were used to map the energy profile. nih.gov The study identified the formation of a key transition state (TS6) as the rate-determining step, calculating a significant activation energy of 161 kJ mol⁻¹. nih.gov Although a subsequent cis-to-trans conversion had a higher activation energy, the much greater stability of the final trans-adduct (91.4 kJ mol⁻¹ more stable) was identified as the driving force for the reaction. nih.gov

Similarly, in a BF3·OEt2-catalyzed reaction of 2-(phenylethynyl)aniline, DFT calculations (M06-2X/6-311++G(d,p)//M06-2X/6-31G(d)) were instrumental in mapping the multi-step mechanism. auctoresonline.org The study calculated the activation energies for each step, including a 25.3 kcal mol⁻¹ barrier for the initial nucleophilic addition in the uncatalyzed reaction, which was significantly altered by the catalyst. auctoresonline.org These examples highlight the methodology that would be applied to study reactions of this compound, providing quantitative data on reaction feasibility and pathways.

Table 1: Calculated Activation Energies in Related Pyridine Derivative Reactions This table presents data from computational studies on molecules structurally related to this compound to illustrate the application of theoretical calculations.

| Reactant System | Computational Method | Rate-Determining Step | Calculated Activation Energy | Reference |

|---|---|---|---|---|

| 3-(disilanyl)-2-(phenylethynyl)pyridine | B3LYP/6-311G(d) | Formation of TS6 | 161 kJ mol⁻¹ | nih.gov |

| 2-(phenylethynyl)aniline + 2-(phenylethynyl)benzaldehyde (B1589314) (uncatalyzed) | M06-2X/6-311++G(d,p) | Nucleophilic Addition | 25.3 kcal mol⁻¹ | auctoresonline.org |

As a pyridine derivative, this compound can act as a ligand in coordination complexes with metal centers. jscimedcentral.com Computational analysis is essential for understanding how it binds to a metal and whether it can undergo tautomerization, which involves the migration of a proton or the rearrangement of double bonds. Such changes can dramatically alter the electronic and steric properties of the ligand, thereby influencing the catalytic activity and stability of the complex.

Theoretical studies on other pyridine-containing ligands have demonstrated the importance of tautomerization and coordination mode analysis. For example, research on a bidentate pyridine-pyridone ligand showed that its ability to tautomerize between a neutral L,L-ligand mode (pyridine-pyridine) and a mono-anionic L,X-ligand mode (pyridine-pyridone) was crucial for its role in a Pd(II)-catalyzed C–H hydroxylation reaction. nih.gov Computational analysis supported the enhanced propensity for this tautomerization, which was deemed important for both the C–H activation and subsequent oxidation steps. nih.gov

Similarly, DFT studies on 2,3′-bipyridyls have explored their tautomerization to N-heterocyclic carbenes (NHCs) when coordinated to an iridium center. researchgate.net The calculations examined two possible mechanisms for a formal 1,3-hydrogen shift, finding that a water-assisted proton transfer was the strongly favored pathway. researchgate.net The analysis of coordination modes is also critical. Studies of silver(I) complexes with 2-pyridone revealed that coordination to the metal ion favors a state intermediate between the two formal tautomers of the ligand. mdpi.com For this compound, theoretical modeling could predict its preferred coordination geometry (e.g., monodentate via the pyridine nitrogen) and calculate the energetic feasibility of any potential tautomeric forms, providing insight into its behavior in coordination chemistry. jscimedcentral.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a view of the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational changes, solvent effects, and the stability of ligand-protein interactions. nih.govmdpi.com

For pyridine derivatives that act as biologically active agents, MD simulations are invaluable. For instance, MD simulations of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a molecule related to this compound, were used to study its interaction with the mGlu5 receptor. nih.gov The simulations revealed that MPEP stabilizes a key water molecule in the allosteric binding site and forms a hydrogen bond with a specific serine residue (S809), interactions that are thought to be critical for its antagonist activity. nih.gov

In other studies, MD simulations have been used to assess the stability of protein-ligand complexes. mdpi.com By calculating metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation time, researchers can determine how stable the binding of a ligand is. mdpi.com For example, MD simulations of novel Dengue virus inhibitors confirmed the stability of the most active compounds within the protein's binding pocket. mdpi.com The dynamic behavior and stability of indole-pyridine derivatives as potential inhibitors have also been evaluated using 100 ns MD simulations. researchgate.net These computational techniques could be directly applied to this compound to understand its conformational flexibility and its dynamic interactions with biological targets or in different solvent environments.

Applications in Advanced Materials Science

Optoelectronic Materials

The conjugated system created by the attachment of a phenylethenyl group to a pyridine (B92270) ring results in a planar structure with distinct electronic and optical properties. ontosight.ai This has led to its exploration in various optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Related Display Technologies

Pyridine derivatives are integral to the development of materials for organic light-emitting diodes (OLEDs). ontosight.ai The compound 2-(1-phenylethenyl)pyridine and its isomers, such as 2-(2-phenylethenyl)pyridine, are investigated for their luminescent properties, which are crucial for the emissive layer in OLEDs. ontosight.ai The pyridine moiety acts as an electron-transporting unit, while the styryl group can be part of the emissive chromophore. For instance, derivatives like 2,6-bis(2-phenylethenyl)pyridine are noted for their fluorescent properties and potential in electronic devices. ontosight.ai The incorporation of such structures can influence the color and efficiency of the light emission. A related compound, 4-(4-[(E)-2-(4-[4-(diphenyl-amino)phenyl]phenyl)-2-phenylethenyl]phenyl)benzonitrile, which features a phenylethenyl group, is an example of a molecule used in OLEDs whose function is based on twisted intramolecular charge transfer (TICT). researchgate.net Silole derivatives containing pyridine units, synthesized from precursors like 2-phenylethynyl-3-(pentamethyldisilanyl)pyridine, are also attracting attention for OLED applications due to their excellent electronic and photophysical properties. nih.gov

| Compound/Derivative Family | Application in OLEDs | Relevant Properties |

| 2,6-bis(2-phenylethenyl)pyridine | Potential Emissive Material | Fluorescence, Heterocyclic Aromatic Structure |

| 2-(2-Phenylethynyl)pyridine | Precursor/Related Structure | Luminescent Properties, Planar Conjugated System ontosight.ai |

| Pyridine-fused Siloles | Emissive/Functional Material | Excellent Electronic and Photophysical Properties nih.gov |

| TICT-based Compounds | Emissive Layer Component | Twisted Intramolecular Charge Transfer researchgate.net |

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Applications

In the field of photovoltaics, particularly dye-sensitized solar cells (DSSCs), pyridine-based compounds are essential components, often serving as ligands in metal-complex sensitizers or as additives in the electrolyte. rsc.orgnih.gov The function of a DSSC relies on a dye molecule absorbing light and injecting an electron into a semiconductor, typically titanium dioxide (TiO2). nih.gov

| Component Type | Role in DSSC | Mechanism of Action |

| Ruthenium(II) Complex | Photosensitizer | Ligand (e.g., phenylethenyl-bipyridine) enhances light absorption and facilitates charge transfer. bohrium.com |

| Pyridine Derivative | Co-sensitizer | Alleviates dye aggregation, enhances spectral response, and suppresses electron recombination. rsc.org |

| Electrolyte Additive | Performance Enhancer | Improves open-circuit voltage and overall cell stability. |

Fluorescent Probes and Sensors Based on Pyridine-Olefinic Scaffolds

The inherent fluorescence of many pyridine-containing compounds makes them ideal candidates for the development of chemosensors. uzh.ch The pyridine-olefinic scaffold is particularly useful for creating probes that can detect various analytes, such as metal ions, through changes in their fluorescence emission. nih.govacs.org These sensors often operate on a "turn-off" or "turn-on" mechanism, where the presence of the target analyte quenches or enhances the fluorescence, respectively. mdpi.com

Polymeric Materials with Tailored Architectures

The vinyl group in this compound makes it a monomer suitable for polymerization, enabling the creation of macromolecules with the pyridine functionality incorporated into the polymer backbone or as pendant groups.

Precision Polymerization of this compound and its Derivatives

The synthesis of polymers with controlled molecular weights and low polydispersity (narrow molecular weight distribution) is crucial for creating materials with predictable properties. Living polymerization techniques are often employed for this purpose. The polymerization of vinylpyridines can be achieved through methods like carbanionic polymerization. uni-mainz.de

Compounds structurally similar to this compound, such as 1,1-diarylethylenes, are utilized in living anionic and cationic polymerizations to create well-defined polymer architectures. uni-bayreuth.de For instance, rhodium(I) complexes have been shown to be excellent initiators for the stereospecific living polymerization of related monomers like phenylacetylenes, yielding polymers with a regular cis-transoidal backbone structure. cmu.edu Such controlled polymerization methods allow for the precise synthesis of homopolymers of this compound, where the properties can be fine-tuned by controlling the polymer chain length.

Design and Synthesis of Functional Copolymers and Block Copolymers

The ability to copolymerize this compound with other monomers opens up vast possibilities for designing functional materials. Block copolymers, consisting of two or more different polymer chains linked together, can be synthesized to combine the properties of different polymers into a single material.

Living polymerization techniques are again key to synthesizing well-defined block copolymers. uni-bayreuth.de For example, a living polymer chain can be reacted with a monomer like this compound to create a block copolymer. This approach has been used to synthesize complex architectures, such as star-shaped quintopolymers, by combining controlled polymerization methods with efficient coupling reactions like azide-alkyne cycloaddition. acs.org Pyridine-grafted copolymers have been synthesized that exhibit enhanced thermal stability and strong blue fluorescence, indicating their potential use in emissive polymer applications. mdpi.com The synthesis of block copolymers containing segments derived from this compound allows for the creation of self-assembling materials, functional coatings, and nanomaterials with tailored properties.

Supramolecular Assemblies and Smart Materials

The pyridine nitrogen atom in this compound is a key feature that enables its participation in non-covalent interactions, such as hydrogen bonding and metal coordination. These interactions are fundamental to the construction of supramolecular assemblies and the development of smart materials that can respond to external stimuli.

Investigation of Bent-Core Mesogens and Liquid Crystalline Behavior

Bent-core, or "banana-shaped," molecules are known to form a variety of unique liquid crystalline phases due to their unconventional molecular geometry. researchgate.net The introduction of a pyridine ring into the central core of these mesogens can significantly influence their mesomorphic properties, owing to the polarity and directional interactions of the pyridine unit. mdpi.commit.edu

The table below presents data for analogous stilbazole-based liquid crystals, illustrating the types of mesophases and transition temperatures that could be expected from derivatives of this compound.

| Compound Structure (Analogous Stilbazole Derivatives) | Transition Temperatures (°C) | Mesophases Observed | Reference |

| 4-(4-Hexyloxybenzoyloxy)-4'-stilbazole | Cr 118 SmA 198 I | Smectic A | tandfonline.com |

| 4-(4-Octyloxybenzoyloxy)-4'-stilbazole | Cr 115 SmA 205 I | Smectic A | tandfonline.com |

| 4-(4-Decyloxybenzoyloxy)-4'-stilbazole | Cr 112 SmA 208 I | Smectic A | tandfonline.com |

| 4-(4-Dodecyloxybenzoyloxy)-4'-stilbazole | Cr 110 SmA 210 I | Smectic A | tandfonline.com |

Cr = Crystal, SmA = Smectic A, I = Isotropic liquid. Data is for illustrative purposes based on analogous compounds.

The formation of these mesophases is driven by the segregation of the rigid aromatic cores and the flexible alkyl chains, as well as intermolecular interactions like dipole-dipole interactions and π-π stacking.

Self-Assembly and Supramolecular Interactions in Crystalline States

The ability of this compound and its derivatives to form ordered structures in the solid state is governed by a variety of supramolecular interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions. rsc.org Furthermore, the introduction of other functional groups can lead to more complex self-assembly motifs.

For instance, the crystal packing of styrylpyridine derivatives is often characterized by stacks of molecules arranged in a head-to-tail fashion, stabilized by π-π interactions. rsc.org The specific arrangement can be influenced by the presence of counter-ions or solvent molecules, which can participate in hydrogen bonding networks. researchgate.net In some cases, weak C-H···π and C-H···N interactions also play a role in directing the three-dimensional architecture.

The formation of halogen bonds is another powerful tool for engineering the crystal structures of pyridine derivatives. By introducing a halogen atom onto the phenyl ring or a halogen bond donor molecule, it is possible to create highly directional interactions with the pyridine nitrogen, leading to the formation of predictable supramolecular synthons.

The study of the crystal structure of precursors to styrylpyridine derivatives reveals that these molecules are often nearly planar, which facilitates close packing in the solid state. mdpi.com The molecular packing in the crystalline state is a critical factor that can influence the material's properties, including its photophysical behavior and reactivity in solid-state transformations.

Role in Catalysis and Coordination Chemistry

2-(1-Phenylethenyl)pyridine as a Ligand Precursor

The structural framework of this compound makes it a valuable building block, or precursor, for the synthesis of more complex and tailored ligands. The reactivity of the pyridine (B92270) ring and the vinyl group can be exploited to construct multidentate ligand systems designed for specific applications in catalysis and materials science.

While this compound can itself function as a monodentate or bidentate ligand, it also serves as a foundational molecule for creating more elaborate ligand architectures. The synthesis of bidentate and polydentate ligands often involves functionalizing pyridine-based precursors. For instance, methods like the palladium-catalyzed Sonogashira cross-coupling reaction are employed to introduce acetylenic groups onto pyridine rings, which can then be further elaborated. mdpi.com Similarly, palladium-catalyzed Suzuki cross-coupling reactions are a common strategy for linking aryl groups to pyridine scaffolds, creating ligands with extended π-systems and varied steric and electronic properties. mdpi.comdiva-portal.org

The synthesis of polydentate ligands, such as those incorporating multiple pyridine or pyrazole (B372694) units, often starts from simple substituted pyridines. ontosight.airesearchgate.net These reactions build complex molecules piece by piece, and a phenylethenyl-substituted pyridine could be incorporated into such a synthesis to produce a ligand with specific electronic or steric characteristics. For example, the synthesis of 2,6-bis(pyrazolyl)pyridine derivatives, which are NNN-tridentate ligands, highlights the modular approach to creating polydentate systems from pyridine building blocks. researchgate.net

The combination of a pyridine ring and an olefinic group within the same molecule, as seen in this compound and its simpler analogue 2-vinylpyridine (B74390), is of significant interest in coordination chemistry. The pyridine nitrogen acts as a strong σ-donor, while the vinyl group can coordinate to a metal center through its π-electrons. This allows the molecule to act as a bidentate "hemilabile" ligand, where the olefin can reversibly bind and dissociate from the metal, opening up a coordination site for a substrate molecule during a catalytic cycle.

This pyridine-olefin motif has been studied extensively. For example, 2-vinylpyridine readily forms complexes with various transition metals, demonstrating the viability of this bidentate coordination mode. solubilityofthings.com In complexes with ruthenium and osmium, 2-vinylpyridine can undergo cyclometalation, where a C-H bond on the vinyl group is activated to form a stable metallacycle. acs.org The coordination of the vinyl group has been confirmed in the solid-state structures of copper(I) halide complexes with 2-vinylpyridine, which form polymeric chains where the vinyl moiety of one ligand unit coordinates to an adjacent copper center. publish.csiro.au This ability of the olefinic part to participate in coordination is crucial for the design of catalysts where substrate access and activation are key.

Metal Complexes Incorporating this compound Ligands

The versatility of pyridine-based ligands allows for the synthesis of a wide array of metal complexes. By analogy with closely related ligands like 2-vinylpyridine and other substituted pyridines, this compound is expected to form stable complexes with numerous transition metals, including those from the late transition series such as copper, palladium, and gold.

The synthesis of metal complexes with pyridine-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Copper(I) Complexes : Copper(I) halides react with 2-vinylpyridine to form 1:1 adducts. publish.csiro.au Depending on the halide, these self-assemble into different polymeric structures. The chloride and bromide adducts form linear polymers where the vinyl group coordinates to a neighboring copper atom, while the iodide forms a 'stair' polymer where the vinyl group does not coordinate. publish.csiro.au A related bidentate ligand, 2-(2-phenylethynyl)-6-(6-(2-phenylethynyl)pyridin-2-yl)pyridine, forms a four-coordinate Cu(I) complex with a distorted tetrahedral geometry. mdpi.com

Palladium(II) Complexes : Palladium(II) readily forms square-planar complexes with pyridine-based ligands. A variety of di- and tetrasubstituted Pd(II) complexes with the general formulas PdL₄₂ and [PdL₂Y₂] (where L is a substituted pyridine) have been synthesized and characterized. nih.gov Cyclometalated palladium(II) complexes have also been prepared from 2-vinylpyridine derivatives, demonstrating the ability of the vinyl group to participate in C-H activation to form stable palladacycles. acs.org

Gold(III) Complexes : Gold(III) prefers a square-planar geometry and readily coordinates with nitrogen-donor ligands. Chiral N,N,O-tridentate ligands based on a 2,2'-bipyridine (B1663995) backbone have been used to synthesize stable Au(III) complexes. diva-portal.org The synthesis involves reacting the ligand with a gold(III) precursor, often involving halide abstraction to facilitate coordination. These studies show that even complex polydentate pyridine-based ligands can be successfully coordinated to Au(III) centers. diva-portal.org

The geometry and electronic properties of metal complexes are dictated by the metal's identity, its oxidation state, and the steric and electronic nature of the ligands.

Coordination Geometry : The coordination number and the preferred geometry of the metal ion are key factors.

Tetrahedral : Four-coordinate d¹⁰ metals like Cu(I) typically adopt a tetrahedral or distorted tetrahedral geometry. mdpi.com

Square Planar : Four-coordinate d⁸ metals such as Pd(II) and Au(III) strongly favor a square-planar arrangement. diva-portal.orgnih.govbiointerfaceresearch.com

Octahedral : Six-coordinate metals, such as Ru(II), commonly form octahedral or distorted octahedral complexes. rsc.org Iron(II) complexes with related phenylethynyl-substituted ligands also show a distorted octahedral geometry. nih.gov

The table below summarizes the typical geometries for relevant metal ions.

| Metal Ion | d-electron Count | Typical Coordination Number | Common Geometry |

| Cu(I) | d¹⁰ | 4 | Tetrahedral |

| Pd(II) | d⁸ | 4 | Square Planar |

| Au(III) | d⁸ | 4 | Square Planar |

| Ru(II) | d⁶ | 6 | Octahedral |

Electronic Properties : The electronic properties of the complexes, such as their absorption and emission spectra, are influenced by the ligand. Introducing an extended π-system, such as a phenylethynyl group on the pyridine ring, can significantly alter the electronic structure. nih.gov In iron(II)-NHC complexes, adding a phenylethynyl moiety red-shifts the main absorption band and lowers the energy of the metal-to-ligand charge transfer (MLCT) states. nih.gov Similarly, the photophysical properties of cycloplatinated(II) complexes are heavily dependent on the nature of the ligands, with emissions localized on the cyclometalated ligand. mdpi.com

Application of Metal-Ligand Systems in Catalytic Reactions

Metal complexes derived from pyridine-based ligands are widely used as catalysts in organic synthesis. The ability to tune the ligand's structure allows for the optimization of catalytic activity and selectivity.

Cross-Coupling Reactions : Palladium complexes featuring pyridine ligands have demonstrated high efficiency as precatalysts in fundamental carbon-carbon bond-forming reactions. They are effective in both Suzuki–Miyaura cross-coupling (coupling of boronic acids with organohalides) and Heck cross-coupling (coupling of alkenes with organohalides). nih.gov The electronic nature of the substituents on the pyridine ligand can significantly influence the catalytic efficiency. nih.gov

Alkylation and Cyclization Reactions : Zinc(II) complexes bearing tridentate hydrazone ligands derived from 2-acetylpyridine (B122185) have been successfully employed as catalysts for the ketone-amine-alkyne (KA²) coupling reaction to produce propargylamines. mdpi.com Gold(III) complexes supported by chiral pyridine-based ligands have shown high activity in the cyclopropanation of propargyl esters, demonstrating their utility in complex cyclization reactions. diva-portal.org

Polymerization and Oligomerization : Iron(II) and cobalt(II) complexes supported by 2,6-bis(imino)pyridine ligands are effective catalysts for the oligomerization of ethylene (B1197577) to produce linear alpha-olefins. ontosight.ai This highlights the role of pyridine-based ligand systems in controlling polymer chain growth.

The diverse catalytic applications underscore the importance of designing specific metal-ligand systems, where ligands like this compound and its derivatives can play a crucial role in tailoring the performance of the metal center.

Mediated C-H Activation and Functionalization

The functionalization of pyridines is a key objective in chemical synthesis due to their prevalence in pharmaceuticals and functional materials. rsc.org Direct C-H functionalization is an efficient strategy, but the inherent electron-poor nature and strong coordinating ability of the pyridine nitrogen present significant challenges. rsc.org

In the context of this compound, also known as 2-(1-phenylvinyl)pyridine, the molecule can undergo functionalization of the pyridine ring or the vinyl group. A notable example is the transfer hydrocyanation reaction. In a process utilizing an air-stable nickel precatalyst, this compound was converted to 3-phenyl-3-(pyridin-2-yl)propanenitrile. ethz.ch This transformation demonstrates the functionalization across the vinyl group, guided by the coordinating pyridine moiety.

Table 1: Nickel-Catalyzed Transfer Hydrocyanation of this compound ethz.ch

| Reactant | Product | Yield |

|---|

This reaction highlights a specific method for functionalizing the exocyclic double bond, adding both a hydrogen and a cyanide group, which is a valuable building block for further synthetic modifications.

Catalytic Hydromagnesiation and Related Transformations

Hydromagnesiation, the addition of a magnesium-hydride bond across a double or triple bond, is a powerful tool for creating organomagnesium reagents. Iron-catalyzed hydromagnesiation has been shown to be highly effective for styrene (B11656) derivatives. ethernet.edu.et Given that this compound is a substituted styrene, it is a suitable substrate for such transformations.